

Technical Guide: Methyl 2-hydroxy-6-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

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CAS Number: 1261504-50-0 Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) is a highly specialized aromatic intermediate used primarily in the synthesis of polyfunctionalized heterocyclic scaffolds.[1] Unlike its more common isomers (3-nitro or 5-nitro salicylates), the 6-nitro isomer possesses a unique substitution pattern where the nitro group is positioned ortho to the ester and meta to the hydroxyl group.

This steric congestion makes it a critical "pivot molecule" in medicinal chemistry. It serves as a precursor for 4-functionalized benzoxazoles and substituted anthranilates, motifs frequently found in kinase inhibitors and anti-infective agents. This guide details its physicochemical profile, validated synthesis pathways, and application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a benzene ring substituted with three distinct functional groups in a 1,2,6-arrangement. This creates a "push-pull" electronic system with significant intramolecular hydrogen bonding potential between the hydroxyl and ester carbonyl oxygen.

Identity Data

Parameter	Technical Specification
CAS Number	1261504-50-0
IUPAC Name	Methyl 2-hydroxy-6-nitrobenzoate
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
SMILES	<chem>COC(=O)C1=C(C=CC=C1O)[O-]</chem>
InChI Key	VGRACNKLIBCDHG-UHFFFAOYSA-N
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Insoluble in Water

Structural Significance

The 6-nitro position is sterically demanding. It forces the ester group out of planarity relative to the benzene ring, unlike the 3-nitro isomer. This conformation influences the reactivity of the ester carbonyl toward nucleophiles, a property exploited in selective acylation reactions.

Synthetic Pathways[7]

Direct nitration of methyl salicylate yields almost exclusively the 3-nitro and 5-nitro isomers due to the directing effects of the hydroxyl (ortho/para director) and ester (meta director) groups. Consequently, the synthesis of the 6-nitro isomer requires an indirect approach, typically starting from 2-hydroxy-6-nitrobenzoic acid (CAS 601-99-0).

Protocol: Esterification via Alkyl Halide (Recommended)

This method avoids the harsh conditions of Fischer esterification, which can be sluggish due to the steric hindrance of the ortho-nitro group.

Reagents:

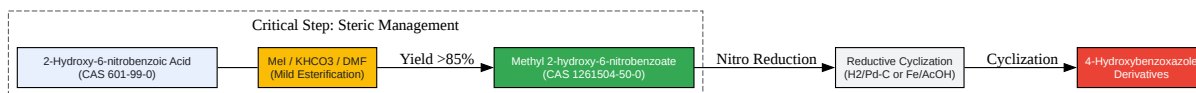
- Precursor: 2-Hydroxy-6-nitrobenzoic acid (1.0 eq)
- Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate
- Base: Potassium Bicarbonate (KHCO_3) (1.5 eq)
- Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

- Dissolution: Dissolve 2-hydroxy-6-nitrobenzoic acid in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N_2).
- Deprotonation: Add solid KHCO_3 in one portion. Stir at room temperature for 30 minutes until gas evolution ceases. Note: The carboxylate anion is formed.
- Alkylation: Cool the solution to 0°C . Dropwise add Methyl Iodide.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Work-up: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).^[2] Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to downstream heterocyclic application.



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Figure 1: Synthetic workflow transforming the acid precursor into the target ester and subsequent bioactive scaffolds.[3][4][5][2][6]

Applications in Drug Discovery[7][18]

Methyl 2-hydroxy-6-nitrobenzoate is a high-value "building block" (BB) due to its latent reactivity.

Precursor to Benzoxazoles

Upon reduction of the nitro group to an amine (using Fe/NH₄Cl or H₂/Pd), the molecule spontaneously or catalytically cyclizes to form benzoxazole-4-carboxylates. These cores are bioisosteres of adenine and are widely used in:

- Kinase Inhibitors: Targeting the ATP-binding pocket.
- Anti-inflammatory Agents: Modulating COX/LOX pathways.

Peptidomimetics

The 2-hydroxy-6-nitro benzoate scaffold serves as a turn inducer in peptidomimetics. The intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl locks the conformation, mimicking the

-turn of proteins.

"Warhead" Linker

In Antibody-Drug Conjugates (ADCs), the nitro group can be reduced to an aniline, which serves as a handle for attaching cytotoxic payloads via an amide bond, while the ester group

allows conjugation to the linker.

Analytical Characterization

To validate the identity of synthesized **Methyl 2-hydroxy-6-nitrobenzoate**, the following spectral features are diagnostic:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - 11.5–12.0 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bonding.
 - 3.85–3.95 ppm (s, 3H, -OCH $_3$): Methyl ester singlet.
 - 7.2–8.0 ppm (m, 3H, Ar-H): Aromatic protons showing specific coupling constants (Hz) indicative of the 1,2,3-substitution pattern.
- IR Spectroscopy:
 - $\sim 1680\text{ cm}^{-1}$ (C=O, ester, lowered by H-bonding).
 - $\sim 1530, 1350\text{ cm}^{-1}$ (NO $_2$, asymmetric/symmetric stretch).
- Mass Spectrometry:
 - [M-H] $^-$ peak at m/z 196.1 in ESI-negative mode.

Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	Hazard Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using.
Skin Irritation	H315: Causes skin irritation.[7]	Wear nitrile gloves and lab coat.
Eye Irritation	H319: Causes serious eye irritation.[7]	Wear safety goggles/face shield.
STOT-SE	H335: May cause respiratory irritation.[7]	Use only in a chemical fume hood.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture over prolonged periods.

References

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